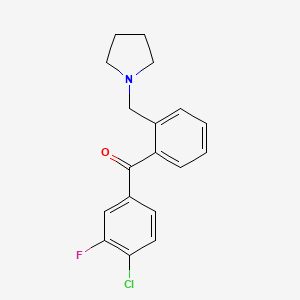

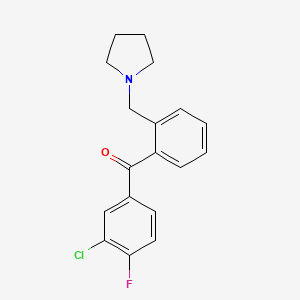

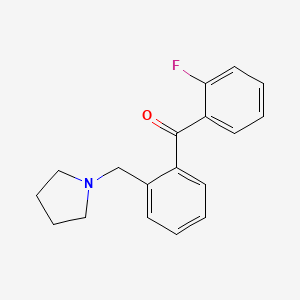

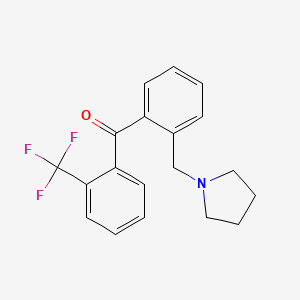

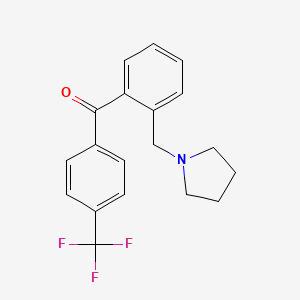

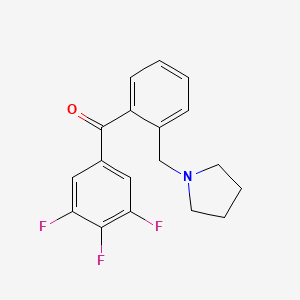

4-Chloro-2-fluoro-2'-(4-methylpiperazinomethyl) benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Chloro-2-fluoro-2'-(4-methylpiperazinomethyl) benzophenone is a derivative of benzophenone, which is a class of compounds known for their utility in various chemical applications, including as UV filters and intermediates in organic synthesis. While the provided papers do not directly discuss this specific compound, they do provide insights into the broader class of benzophenone derivatives and their analytical methods, which can be relevant for understanding the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of benzophenone derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For example, the synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone is achieved through a one-pot, highly selective process that includes fluorination and a Friedel–Crafts reaction, indicating the potential for similarly complex synthetic routes for related compounds . Although the exact synthesis of this compound is not detailed in the provided papers, the methodologies used for related compounds could offer a starting point for its synthesis.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is characterized by the presence of a benzoyl group attached to a phenyl ring, with various substituents that can significantly alter the compound's properties. The specific structure of this compound would include a chloro and a fluoro substituent on the benzoyl ring and a 4-methylpiperazinomethyl group on the phenyl ring. This structure could be analyzed using spectroscopic methods such as those described for the determination of 1-(3-chlorophenyl)-4-methyl-7,8-dimethoxy-5H-2,3-benzodiazepine, which employs spectrofluorimetric techniques .

Chemical Reactions Analysis

Benzophenone derivatives can participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The specific reactivity of this compound would depend on the nature of its substituents and the reaction conditions. For instance, the presence of a chloro group could facilitate nucleophilic substitution reactions, while the piperazine moiety might be involved in reactions with electrophiles or acids.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The hydroxylated benzophenone UV filters discussed in one of the papers are analyzed using dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry, which could also be applicable for analyzing the physical and chemical properties of this compound . The presence of fluorine and chlorine atoms would likely affect the compound's lipophilicity and its behavior in various solvents.

Scientific Research Applications

Synthesis and Production

4-Chloro-2-fluoro-2'-(4-methylpiperazinomethyl) benzophenone is related to compounds used in various synthesis and production processes. For instance, 2-Fluoro-4-bromobiphenyl is a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. However, the challenges in its synthesis, such as the high cost and use of toxic substances like palladium and phenylboronic acid, limit its large-scale production (Qiu et al., 2009).

Environmental Impact and Toxicology

Benzophenone derivatives, closely related to the structure of this compound, have been extensively studied for their environmental impact, particularly in aquatic ecosystems. Benzophenone-3 (BP-3), for instance, has been widely used in sunscreens and personal care products. The release of BP-3 into water bodies poses potential impacts on aquatic ecosystems due to its lipophilic, photostable, and bioaccumulative properties. The transformation of BP-3 into more toxic metabolites and its presence in various environmental compartments have raised concerns about its long-term ecological effects (Kim & Choi, 2014).

Antioxidant Properties

Chromones and their derivatives, including compounds structurally related to this compound, exhibit significant antioxidant properties. These properties are crucial in neutralizing active oxygen and interrupting free radical processes that can lead to cell impairment and various diseases. The presence of certain functional groups like the double bond, carbonyl group, and hydroxyl groups in specific positions enhances their radical scavenging activity (Yadav et al., 2014).

Development of Chemosensors

4-Methyl-2,6-diformylphenol (DFP), closely associated with this compound, serves as an essential fluorophoric platform for developing chemosensors. These chemosensors are used to detect a wide array of analytes, including metal ions, anions, and neutral molecules. The high selectivity and sensitivity documented for DFP-based chemosensors underline their significance in various analytical applications (Roy, 2021).

properties

IUPAC Name |

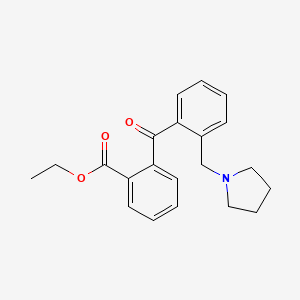

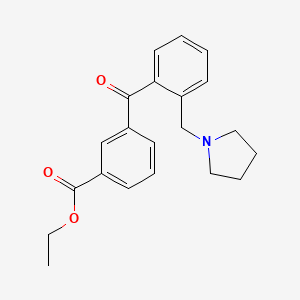

(4-chloro-2-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN2O/c1-22-8-10-23(11-9-22)13-14-4-2-3-5-16(14)19(24)17-7-6-15(20)12-18(17)21/h2-7,12H,8-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVSCAYNECOQSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643893 |

Source

|

| Record name | (4-Chloro-2-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898762-27-1 |

Source

|

| Record name | Methanone, (4-chloro-2-fluorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-2-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.